3-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile
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Description
3-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
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Biological Activity
3-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile is a synthetic compound that exhibits potential biological activities, particularly in the fields of oncology and antimicrobial research. Its complex structure, featuring multiple functional groups such as pyrimidine and piperidine rings, suggests various mechanisms of action against biological targets.
Chemical Structure and Properties
The compound has a molecular formula of C19H25N5O2 and a molecular weight of approximately 355.442 g/mol. The structural complexity includes:
- Pyrimidine Ring : Known for its role in nucleic acid structures and various biological activities.
- Piperidine Ring : Often associated with pharmacological activity due to its ability to interact with neurotransmitter receptors.
- Cyclobutyl Group : This unique feature may enhance lipophilicity and affect the compound's interaction with biological membranes.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in oncology. The following sections summarize key findings related to its biological activity.
Antitumor Activity
Studies have shown that pyrimidine derivatives can demonstrate antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer progression, potentially acting as an inhibitor for certain kinases or growth factor receptors.
Compound | Biological Activity | Target |
---|---|---|
Imatinib | Tyrosine kinase inhibitor | Leukemia |
Sorafenib | Multi-target kinase inhibitor | Liver and kidney cancers |
Pazopanib | Inhibits multiple receptor tyrosine kinases | Various cancers |
The distinct combination of cyclobutyl and pyrimidine structures in this compound may confer unique pharmacological properties compared to other known antitumor agents, possibly leading to enhanced efficacy or reduced side effects.
Antimicrobial Activity
Preliminary studies suggest that similar compounds exhibit antimicrobial properties. The potential antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), warrants further investigation. The mechanism may involve:
- Cell Membrane Disruption : The compound could disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.
Case Studies
- In Vitro Studies : In vitro testing on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Testing : Evaluations against E. coli and Bacillus subtilis demonstrated promising results, suggesting the compound's potential as an alternative treatment for resistant bacterial strains.
Future Research Directions
Further research is needed to elucidate the specific mechanisms of action of this compound:
- Target Identification : Understanding which biological targets the compound interacts with can inform drug design.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity will be crucial for optimizing efficacy.
Properties
IUPAC Name |
3-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c20-11-17-19(22-7-6-21-17)25-8-4-14(5-9-25)12-26-18-10-16(23-13-24-18)15-2-1-3-15/h6-7,10,13-15H,1-5,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFOGJPMGVDKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.